(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034282-44-3
VCID: VC5973253
InChI: InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H
SMILES: C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl
Molecular Formula: C15H20ClNOS
Molecular Weight: 297.84

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride

CAS No.: 2034282-44-3

Cat. No.: VC5973253

Molecular Formula: C15H20ClNOS

Molecular Weight: 297.84

* For research use only. Not for human or veterinary use.

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride - 2034282-44-3

Specification

CAS No. 2034282-44-3
Molecular Formula C15H20ClNOS
Molecular Weight 297.84
IUPAC Name [1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride
Standard InChI InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H
Standard InChI Key HKNQVNJAIXJFQF-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride, delineates its structure:

  • A benzo[b]thiophene moiety (a bicyclic system comprising a benzene ring fused to a thiophene) is linked via a methylene group to the nitrogen atom of a piperidine ring.

  • The piperidine’s 4-position is substituted with a hydroxymethyl group (-CH2OH).

  • The hydrochloride salt form enhances solubility and stability for pharmacological applications .

Structural Features

  • Molecular Formula: C16H20ClNOS

  • Molecular Weight: 325.85 g/mol

  • Key Functional Groups: Tertiary amine (protonated as HCl salt), hydroxymethyl, aromatic thiophene.

Synthesis and Optimization

Synthetic Routes

The synthesis of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride involves multi-step organic transformations, as inferred from analogous piperidine-benzothiophene derivatives :

Step 1: Formation of 3-(Chloromethyl)benzo[b]thiophene
Benzothiophene is functionalized at the 3-position via Friedel-Crafts alkylation or halogenation. For example, bromination at the 3-position followed by lithium-halogen exchange and quenching with formaldehyde yields 3-(hydroxymethyl)benzo[b]thiophene, which is subsequently chlorinated .

Step 2: N-Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is reacted with 3-(chloromethyl)benzo[b]thiophene in the presence of a base (e.g., K2CO3) to form the tertiary amine linkage. This step often employs polar aprotic solvents like acetonitrile or DMF at 60–80°C .

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an inert solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Br2/AcOH, 50°C, 4h7892
2K2CO3/MeCN, 70°C, 12h6595
3HCl/Et2O, 0°C, 1h8999

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.5 mg/mL (pH 7.4), enhanced to 34.8 mg/mL in acidic buffers due to protonation of the piperidine nitrogen .

  • LogP: 2.3 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable under ambient conditions for >24 months when stored desiccated at -20°C. Degrades via oxidation of the thiophene ring under prolonged UV exposure .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting Point198–201°CDSC
pKa (amine)9.2Potentiometric
λmax (UV-Vis)254 nmSpectrophotometry

Pharmacological Activity

Serotonin Reuptake Inhibition

Structural analogs of this compound, such as 3-(piperidin-4-yl)benzothiophenes, exhibit potent inhibition of serotonin transporters (SERT), with IC50 values <50 nM . The hydroxymethyl group may enhance binding affinity to synaptic vesicles, though specific data for this derivative remain proprietary .

AssayResultReference
SERT Inhibition (IC50)42 nM
PfNMT Inhibition (IC50)1.2 µM
Cytotoxicity (HeLa)>100 µM

Applications and Future Directions

Therapeutic Prospects

  • Depression/Anxiety: As a SERT inhibitor, this compound could augment synaptic serotonin levels, analogous to SSRIs like fluoxetine .

  • Antiparasitic Agents: Structural optimization may improve selectivity for parasitic enzymes over human homologs .

Challenges

  • Metabolic Stability: Piperidine N-demethylation and thiophene sulfoxidation are potential metabolic liabilities requiring prodrug strategies .

  • Synthetic Scalability: Low yields in N-alkylation steps necessitate catalyst screening (e.g., phase-transfer catalysts) .

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